Neomethymycin
描述
Contextualization within Macrolide Natural Products Research
Macrolide antibiotics, characterized by a large macrocyclic lactone ring to which one or more deoxysugars are attached, are a cornerstone of natural product research and clinical medicine. Neomethymycin belongs to the polyketide class of natural products and is specifically a 12-membered macrolide. nih.gov Its significance lies in its close biosynthetic relationship with other macrolides, providing a valuable model for studying how structural diversity is generated from a common set of enzymatic tools. nih.gov The study of this compound and its relatives offers insights into the mechanisms of polyketide synthases (PKSs) and tailoring enzymes, which are crucial for the production of a vast array of bioactive compounds. nih.govbiomolther.org
Historical Perspective of this compound Discovery and Characterization
The discovery of this compound is intertwined with that of its co-produced macrolides. Early investigations into the secondary metabolites of Streptomyces venezuelae revealed the production of a family of related antibiotics. scialert.net It was established that strains producing methymycin (B1233876) also produced this compound, along with the 14-membered ring macrolides pikromycin (B1677795) and narbomycin (B1235643). scialert.net This co-production was a critical clue, suggesting a shared biosynthetic origin. scialert.net Subsequent research focused on elucidating the precise structures and biosynthetic pathways of these compounds. It was determined that this compound, like methymycin, is derived from the 12-membered ring macrolactone, 10-deoxymethynolide (B1237683). nih.govpnas.org The key difference between this compound and methymycin lies in the position of a hydroxyl group, a result of the final tailoring steps in the biosynthetic pathway. nih.govpnas.org
Biosynthetic Origin and Microbial Producers of this compound
This compound is biosynthesized by the soil bacterium Streptomyces venezuelae. nih.gov The genetic blueprint for its production is located within a single biosynthetic gene cluster (BGC), often referred to as the pik cluster. nih.govresearchgate.net This remarkable gene cluster contains all the necessary enzymatic machinery to produce not only this compound but also methymycin, pikromycin, and narbomycin. nih.gov
Streptomyces venezuelae ATCC 15439 has emerged as a significant model organism for the study of macrolide biosynthesis. asm.org Its ability to produce a family of four related but structurally distinct macrolides from a single gene cluster makes it an ideal system for investigating the mechanisms of metabolic diversity. nih.govresearchgate.net This strain is relatively fast-growing for a Streptomyces species, is amenable to genetic manipulation, and can be grown in a dispersed manner in liquid cultures, all of which are advantageous for research. asm.org The complete genome sequencing of S. venezuelae ATCC 15439 has further solidified its status as a valuable resource for natural product biosynthesis and synthetic biology studies. asm.org The pik gene cluster within this organism is a prime example of how nature generates chemical complexity, featuring a modular polyketide synthase and a suite of tailoring enzymes that work in concert to produce the final macrolide products. nih.govmdpi.com
The biosynthesis of this compound is intricately linked to that of methymycin, pikromycin, and narbomycin, all produced by S. venezuelae from the pik gene cluster. nih.govbiomolther.org The biosynthesis begins with the formation of two different macrolactone cores by the polyketide synthase (PKS) machinery. nih.gov The PKS can produce both a 12-membered ring macrolactone, 10-deoxymethynolide, and a 14-membered ring macrolactone, narbonolide (B1238728). pnas.orgresearchgate.net
The 10-deoxymethynolide is the precursor to both methymycin and this compound. nih.govpnas.org After the attachment of the deoxysugar desosamine (B1220255) to form the intermediate YC-17, a single cytochrome P450 monooxygenase, PikC, carries out the final hydroxylation step. ebi.ac.uknih.gov The remarkable flexibility of PikC allows it to hydroxylate YC-17 at two different positions. ebi.ac.uk Hydroxylation at C-10 results in methymycin, while hydroxylation at C-12 yields this compound. ebi.ac.uknih.gov
In a parallel pathway, the 14-membered narbonolide is glycosylated with desosamine to form narbomycin. nih.gov The same PikC enzyme then hydroxylates narbomycin at the C-12 position to produce pikromycin. ebi.ac.uknih.gov This ability of a single enzyme, PikC, to act on different-sized macrolide rings and at different positions is a key factor in the generation of the observed macrolide diversity in S. venezuelae. nih.govebi.ac.uk
Table 1: Comparison of Macrolides Produced by Streptomyces venezuelae
| Macrolide | Macrolactone Ring Size | Precursor Macrolactone | Key Biosynthetic Feature |
| This compound | 12-membered | 10-deoxymethynolide | Hydroxylation at C-12 of YC-17 by PikC ebi.ac.uknih.gov |
| Methymycin | 12-membered | 10-deoxymethynolide | Hydroxylation at C-10 of YC-17 by PikC ebi.ac.uknih.gov |
| Pikromycin | 14-membered | Narbonolide | Hydroxylation at C-12 of narbomycin by PikC ebi.ac.uknih.gov |
| Narbomycin | 14-membered | Narbonolide | Glycosylated precursor to pikromycin nih.gov |
Structure
2D Structure
3D Structure
属性
CAS 编号 |
497-73-4 |
|---|---|
分子式 |
C25H43NO7 |
分子量 |
469.6 g/mol |
IUPAC 名称 |
(3R,4S,5S,7R,9E,11R,12S)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-[(1R)-1-hydroxyethyl]-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C25H43NO7/c1-13-9-10-20(28)14(2)11-15(3)22(17(5)24(30)32-23(13)18(6)27)33-25-21(29)19(26(7)8)12-16(4)31-25/h9-10,13-19,21-23,25,27,29H,11-12H2,1-8H3/b10-9+/t13-,14-,15+,16-,17-,18-,19+,21-,22+,23+,25+/m1/s1 |
InChI 键 |
UEIVQYHYALXCBD-OTUJEKPESA-N |
SMILES |
CC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)C)C |
手性 SMILES |
C[C@H]1C[C@H](C(=O)/C=C/[C@H]([C@H](OC(=O)[C@@H]([C@H]1O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)[C@@H](C)O)C)C |
规范 SMILES |
CC1CC(C(=O)C=CC(C(OC(=O)C(C1OC2C(C(CC(O2)C)N(C)C)O)C)C(C)O)C)C |
同义词 |
neomethymycin |
产品来源 |
United States |
Elucidation of Neomethymycin Biosynthesis
Genetic Organization of the Neomethymycin Biosynthetic Gene Cluster (pik cluster)
The genetic blueprint for this compound synthesis is located within the pik biosynthetic gene cluster, which spans approximately 60 kilobases of DNA and contains 18 open reading frames (ORFs). pnas.orgresearchgate.net This cluster is a highly organized and efficient system that encodes all the necessary enzymatic machinery for the creation of the macrolide core, its subsequent modification, and the production and attachment of a deoxysugar moiety. pnas.orgnih.govasm.org The pik cluster is composed of several key genetic loci, each with a specific role in the biosynthetic cascade. These include the polyketide synthase (PKS) locus (pikA), genes for desosamine (B1220255) biosynthesis and transfer (des), and genes for post-PKS modifications, such as pikC. pnas.orgasm.orggoogle.com
Central to the biosynthesis of this compound is the pikA locus, which encodes a type I modular polyketide synthase (PKS). pnas.orgnih.gov This multi-enzyme complex is responsible for the assembly of the polyketide backbone of the macrolide. The pikA locus is organized into four large open reading frames: pikAI, pikAII, pikAIII, and pikAIV. pnas.orgresearchgate.net Together, these genes encode a total of six modules that sequentially build the polyketide chain. pnas.orgnih.gov
A unique feature of the pik PKS is its ability to produce both 12- and 14-membered macrolactone rings. pnas.org this compound is derived from the 12-membered ring macrolactone, 10-deoxymethynolide (B1237683). pnas.orguniprot.org The formation of this smaller ring is a result of the premature termination of the polyketide chain elongation after the fifth module, a process influenced by the modular arrangement where modules 5 and 6 are encoded by separate proteins, PikAIII and PikAIV, respectively. pnas.orgresearchgate.net
The PKS modules themselves are comprised of a series of catalytic domains that carry out specific reactions. These domains include the ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and acyl carrier protein (ACP). nih.gov The specific combination and activity of these domains within each module dictate the structure of the final polyketide chain.
Table 1: Organization of the pikA Locus and its Encoded Proteins
| Gene | Encoded Protein | Number of Modules | Function |
| pikAI | PikAI | 2 | Initiates and elongates the polyketide chain. uniprot.org |
| pikAII | PikAII | 2 | Continues the elongation of the polyketide chain. |
| pikAIII | PikAIII | 1 | Adds the final extender unit for the 12-membered ring and can terminate the chain. pnas.orguniprot.org |
| pikAIV | PikAIV | 1 | Adds the final extender unit for the 14-membered ring and contains the thioesterase (TE) domain for cyclization. nih.gov |
A crucial structural feature of this compound is the presence of the deoxysugar D-desosamine, which is essential for its biological activity. oup.com The biosynthesis and attachment of this sugar are governed by the des gene cluster located immediately downstream of the pikA locus. pnas.orgnih.gov This cluster contains eight genes, desI through desVIII. researchgate.netnih.gov
Seven of these genes (desI-desVI and desVIII) are responsible for the synthesis of TDP-D-desosamine, the activated form of the deoxysugar, from the primary metabolite glucose-1-phosphate. nih.gov The eighth gene, desVII, encodes the glycosyltransferase enzyme that attaches the desosamine sugar to the macrolactone core. nih.govutexas.edu A notable characteristic of the pik cluster is the presence of only one set of desosamine biosynthesis genes, indicating that the glycosyltransferase DesVII can recognize and act upon both the 12- and 14-membered macrolactone rings. nih.gov
Table 2: Genes of the des Cluster and Their Functions
| Gene | Encoded Protein | Proposed Function |
| desI-desVI, desVIII | DesI-DesVI, DesVIII | Biosynthesis of TDP-D-desosamine. nih.gov |
| desVII | DesVII | Glycosyltransferase; attaches desosamine to the macrolactone. nih.govutexas.edu |
Following the formation of the glycosylated macrolactone, further structural diversity is introduced through post-PKS modifications. A key enzyme in this process is the cytochrome P450 hydroxylase encoded by the pikC gene. pnas.orgasm.org This enzyme is responsible for the hydroxylation of the macrolide ring at specific positions. pnas.orgebi.ac.uk
In the biosynthesis of this compound, PikC catalyzes the hydroxylation of the precursor YC-17 (the desosamine-glycosylated 10-deoxymethynolide) at the C-12 position. pnas.orgebi.ac.uk Remarkably, PikC is the only P450 hydroxylase found within the pik cluster, and it exhibits broad substrate flexibility, capable of hydroxylating both 12- and 14-membered ring macrolides at different positions. pnas.orgsdu.edu.cn For instance, it also hydroxylates YC-17 at C-10 to produce methymycin (B1233876) and narbomycin (B1235643) at C-12 to yield pikromycin (B1677795). pnas.orgnih.gov Disruption of the pikC gene results in the accumulation of the non-hydroxylated precursors, confirming its essential role in the final steps of this compound biosynthesis. pnas.orgebi.ac.uk
Genes for Desosamine Biosynthesis and Transfer (des)
Enzymatic Steps in this compound Formation
The creation of this compound is a stepwise enzymatic process that begins with the assembly of the polyketide backbone, followed by cyclization and subsequent modifications.
The biosynthesis of the this compound aglycone, 10-deoxymethynolide, is initiated by the loading module of the PikA PKS. researchgate.net The polyketide chain is then extended through the sequential action of the six modules of the PKS, with each module adding a specific extender unit (either malonyl-CoA or methylmalonyl-CoA). nih.govuniprot.org The enzymatic domains within each module control the reduction of the β-keto group, leading to a specific stereochemistry in the growing chain. researchgate.net
For the formation of the 12-membered ring of this compound, the polyketide chain elongation is terminated after the fifth module (PikAIII). pnas.org The release and cyclization of the 12-carbon polyketide chain to form 10-deoxymethynolide is a critical step, and it is proposed that a type II thioesterase (TEII), also encoded within the pik cluster, plays a role in this process. pnas.org
Once the 10-deoxymethynolide aglycone is formed, it is then glycosylated with the deoxysugar TDP-D-desosamine. This reaction is catalyzed by the glycosyltransferase DesVII. nih.govutexas.edu Interestingly, the activity of DesVII is significantly enhanced by an auxiliary protein, DesVIII. nih.govacs.org The co-expression of both desVII and desVIII is required for efficient glycosylation, and they are believed to form a stable complex. acs.org The glycosyltransferase DesVII exhibits relaxed substrate specificity, allowing it to attach the desosamine moiety to both 10-deoxymethynolide and the 14-membered narbonolide (B1238728). pnas.orggenome.jp The product of the glycosylation of 10-deoxymethynolide is YC-17. researchgate.net
Regiospecific Hydroxylations Mediated by Cytochrome P450 Enzymes (PikC)
A key step in the formation of this compound is the regiospecific hydroxylation of the macrolide precursor, a reaction catalyzed by the cytochrome P450 enzyme, PikC. nih.govpnas.org Encoded by the pikC gene within the pik cluster, this monooxygenase is responsible for introducing hydroxyl groups at specific positions on the macrolactone ring, a critical modification for the bioactivity of the final products. pnas.orgresearchgate.net PikC is the sole P450 hydroxylase identified in the entire pik cluster, highlighting its remarkable ability to act on different substrates and catalyze multiple hydroxylation reactions. pnas.org
PikC exhibits remarkable substrate flexibility, a characteristic that sets it apart from many other P450 enzymes. nih.govpdbj.org It can accept and hydroxylate both 12-membered and 14-membered macrolide rings. nih.govbiomolther.org This flexibility is crucial for the production of a diverse array of macrolides by S. venezuelae. researchgate.netnih.gov The enzyme's active site can accommodate the different sizes and shapes of these macrolactone cores. biomolther.org
The desosamine sugar moiety of the macrolide substrate plays a significant role in anchoring the substrate within the PikC active site. biomolther.orgpnas.org This interaction helps to properly orient the macrolactone ring for regiospecific hydroxylation. pnas.org Despite this anchoring, PikC can still catalyze hydroxylation at different positions, demonstrating a degree of plasticity in substrate binding. nih.govnih.gov For instance, while it primarily hydroxylates the 12-membered ring macrolide YC-17 at either the C-10 or C-12 position, it has also been shown to accept and hydroxylate other macrolides like oleandomycin, albeit at a different position (C-4). nih.govresearchgate.net This broad substrate specificity makes PikC a valuable enzyme for chemoenzymatic synthesis and the generation of novel macrolide antibiotics. nih.govresearchgate.net
The direct precursor to this compound is the macrolide YC-17. nih.govebi.ac.uk PikC catalyzes the hydroxylation of YC-17 at the C-12 position of the propionyl starter unit sidechain to yield this compound. nih.govebi.ac.uk This reaction is a mono-hydroxylation event. nih.gov In parallel, PikC can also hydroxylate YC-17 at the C-10 position to produce methymycin. nih.govnih.gov In vitro assays using purified PikC have confirmed its ability to convert YC-17 into both this compound and methymycin. nih.govebi.ac.uk The inactivation of the pikC gene in S. venezuelae results in the abolishment of this compound production and the accumulation of the precursor YC-17, definitively establishing the role of PikC in this conversion. nih.govebi.ac.uk
| Precursor | Enzyme | Product | Hydroxylation Position |
|---|---|---|---|
| YC-17 | PikC | This compound | C-12 |
| YC-17 | PikC | Methymycin | C-10 |
The catalytic versatility of PikC extends beyond the formation of this compound and methymycin. It is also responsible for the biosynthesis of other related hydroxylated macrolides. nih.gov For instance, PikC can perform a di-hydroxylation of YC-17 to produce novamethymycin, which possesses hydroxyl groups at both the C-10 and C-12 positions. nih.govnih.gov Additionally, a dioxygenation product, ketomethymycin, can also be formed. nih.govresearchgate.netresearchgate.net These findings underscore the remarkable capability of a single enzyme, PikC, to generate a suite of structurally diverse macrolides from a common precursor. nih.govnih.gov
| Precursor | Enzyme | Product | Modification |
|---|---|---|---|
| YC-17 | PikC | Novamethymycin | Dihydroxylation (C-10 and C-12) |
| YC-17 | PikC | Ketomethymycin | Dioxygenation |
Formation of this compound from Precursors (e.g., YC-17)
Regulatory Mechanisms of this compound Biosynthesis
Role of Transcriptional Regulators (e.g., PikD, AdpA)
Two key transcriptional regulators, PikD and AdpA, play crucial roles in controlling this compound biosynthesis.
PikD is a pathway-specific positive regulator encoded by the pikD gene located within the pik cluster. pnas.orgasm.org It belongs to a family of bacterial regulatory proteins characterized by an N-terminal nucleotide triphosphate-binding domain and a C-terminal helix-turn-helix DNA-binding motif. nih.gov Deletion of the pikD gene leads to a complete loss of macrolide production, which can be restored by complementation with a functional pikD gene. asm.orgnih.gov PikD exerts its control by activating the transcription of several key operons within the pik cluster, including those responsible for the biosynthesis of the polyketide backbone (pikA) and the desosamine sugar (desI). asm.orgnih.gov However, studies have shown that PikD does not directly regulate the transcription of pikC, the gene encoding the final hydroxylase. asm.orgnih.gov
AdpA is a global transcriptional regulator that plays a pleiotropic role in Streptomyces, controlling both morphological differentiation and secondary metabolism. tandfonline.comoup.comasm.org It is a member of the AraC/XylS family of transcriptional regulators. tandfonline.comfrontiersin.org In Streptomyces, AdpA is known to activate the expression of hundreds of genes, including those involved in antibiotic biosynthesis. oup.comasm.org While its direct role in regulating the pik cluster in S. venezuelae is an area of ongoing research, AdpA orthologs in other Streptomyces species have been shown to influence the production of various secondary metabolites. frontiersin.orgasm.org Given its global regulatory function, it is plausible that AdpA influences this compound biosynthesis, possibly by controlling the expression of pathway-specific regulators like PikD or by directly interacting with promoters within the pik cluster. asm.orgfrontiersin.org
Co-ordinate Regulation within Multi-Drug Encoding Gene Clusters
The pik gene cluster is a prime example of a multi-drug encoding biosynthetic gene cluster, responsible for producing not only the 12-membered macrolides methymycin and this compound but also the 14-membered macrolides narbomycin and pikromycin. pnas.orgnih.gov The coordinated regulation of the genes within this cluster is essential for the efficient production of this diverse array of antibiotics. nih.gov
This co-regulation is achieved through the action of cluster-situated regulators like PikD, which can activate the transcription of multiple operons required for the synthesis of the different macrolide backbones and their subsequent modifications. asm.orgnih.gov The ability of enzymes within the pathway, such as the glycosyltransferase DesVII and the hydroxylase PikC, to accept multiple substrates further contributes to the metabolic diversity generated from a single gene cluster. tandfonline.comnih.gov This coordinated expression and enzymatic flexibility allow the organism to produce a range of bioactive compounds, likely providing an adaptive advantage in its natural environment. nih.govasm.org The study of such coordinated regulatory networks in multi-drug gene clusters is crucial for understanding how bacteria generate chemical diversity and for harnessing this potential for the discovery of new therapeutic agents. biorxiv.orgnih.gov
Advanced Structural and Mechanistic Investigations of Neomethymycin
Stereochemical Determination and Refinement
The initial determination of the structure and stereochemistry of neomethymycin, along with its precursor methymycin (B1233876), was a significant achievement in the study of macrolide antibiotics. scispace.com This foundational work has been refined over the years through advanced spectroscopic and crystallographic methods. The enzyme responsible for the final step in its biosynthesis, the P450 monooxygenase PikC, selectively hydroxylates the C12 position of the macrolactone precursor, YC-17, to produce this compound. nih.govnih.gov In contrast, hydroxylation at the C10 position of the same precursor yields methymycin. nih.gov
The definitive stereochemical arrangement has been confirmed through X-ray co-crystal structures of the PikC enzyme bound to its substrate. nih.govsdu.edu.cn These high-resolution structural studies have unambiguously defined the spatial orientation of the atoms, revealing how the macrolactone ring and its desosamine (B1220255) sugar substituent are positioned within the enzyme's active site during its formation. nih.govsdu.edu.cn This enzymatic specificity directly establishes the stereochemistry at the C12 position, a critical feature of the this compound molecule.
Molecular Mechanism of Action at the Ribosomal Level
This compound exerts its antibacterial effect by inhibiting protein synthesis, a fundamental process for bacterial survival. sigmaaldrich.commicrobenotes.com Like other macrolide antibiotics, it targets the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. nih.govfrontiersin.org
This compound targets the large 50S subunit of the bacterial ribosome. mdpi.com Unlike larger, more common macrolides such as erythromycin (B1671065) that bind primarily within the nascent peptide exit tunnel (NPET), the smaller 12-membered ring of this compound and its analogue methymycin allows it to bind directly to the peptidyl transferase center (PTC). researchgate.net The PTC is the highly conserved catalytic core of the ribosome, responsible for forming peptide bonds.
Crystallographic and biochemical studies of the closely related methymycin have elucidated the key interactions within the PTC. nih.govsemanticscholar.orgresearchgate.net The binding site is located on the 23S ribosomal RNA (rRNA) and involves interactions with several key nucleotides. researchgate.net These interactions cause significant conformational rearrangements of PTC nucleotides, including C2452, G2505, U2506, and U2585. researchgate.net Chemical probing experiments have further confirmed that this compound's relatives, methymycin and pikromycin (B1677795), protect nucleotides A2058 and A2059 of the 23S rRNA from chemical modification, indicating these are central to the binding pocket. nih.govsemanticscholar.org The binding of this compound is therefore characterized by its unique placement at the catalytic heart of the ribosome, distinct from the canonical macrolide binding site deeper in the exit tunnel. researchgate.net
By binding to the PTC, this compound physically obstructs the process of protein chain elongation. microbenotes.comdiva-portal.org Its position directly interferes with the proper placement of the aminoacyl-tRNA (aa-tRNA) at the A-site (the acceptor site) of the ribosome. researchgate.netbiomol.com The binding of this compound results in a steric clash that prevents the 3' end of the incoming aa-tRNA from correctly docking into the PTC, thereby inhibiting the crucial step of peptide bond formation. mdpi.comresearchgate.net
This mechanism effectively halts the addition of new amino acids to the growing polypeptide chain, leading to a premature termination of translation. sigmaaldrich.combiomol.com While many macrolides inhibit elongation by blocking the passage of the nascent peptide through the exit tunnel, this compound's mode of action is a more direct inhibition of the catalytic step of peptide bond formation. researchgate.netresearchgate.net
Binding Site Analysis on Ribosomal Subunits (e.g., 23S rRNA)
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies explore how specific chemical features of a molecule relate to its biological effect. gardp.orgoncodesign-services.com For this compound, these studies have been crucial in identifying the distinct roles of its macrolactone ring and its appended desosamine sugar in both its biosynthesis and its antibacterial action.
The 12-membered macrolactone ring is a defining feature of this compound. Its size and conformation are critical for its interactions with both the biosynthetic enzyme PikC and the bacterial ribosome. researchgate.netnih.gov
In biosynthesis, the macrolactone ring of the precursor YC-17 fits into a hydrophobic pocket within the PikC active site. nih.govnih.gov The enzyme's ability to produce different products, namely this compound and methymycin, from the same precursor demonstrates its remarkable regioselectivity, which is guided by the structure of this ring. nih.gov
The constrained conformation of the macrolactone ring is also hypothesized to be crucial for its antibiotic activity, as it properly orients the desosamine sugar for its critical interactions with the ribosome. nih.gov Modifications to the macrolactone ring, such as those that alter its size or the position of hydroxyl groups, can significantly impact its ability to bind to the ribosome and inhibit protein synthesis. nih.govsdu.edu.cn Hydroxylation at the C12 position to form this compound is a key structural feature for its specific biological activity profile. nih.gov
| Substrate | Enzyme | Site of Hydroxylation | Product | Reference |
|---|---|---|---|---|
| YC-17 | PikC | C12 | This compound | nih.gov |
| YC-17 | PikC | C10 | Methymycin | nih.gov |
The single desosamine sugar attached to the macrolactone ring plays a vital, dual role. researchgate.net It is essential for both the biosynthesis of this compound and its subsequent antibacterial function. sdu.edu.cn
During biosynthesis, the desosamine moiety acts as an anchor, positioning the substrate within the PikC enzyme. sdu.edu.cnnih.gov The positively charged dimethylamino group on the sugar forms a critical salt bridge with a negatively charged glutamate (B1630785) residue (Glu-94) in the enzyme's active site. nih.govsdu.edu.cn This interaction is essential for the substrate to be held in the correct orientation for the hydroxylation reaction to occur. nih.gov
In its role as an antibiotic, the desosamine sugar extends from the macrolactone core toward the peptidyl transferase center of the ribosome. sdu.edu.cn It makes key interactions with the 23S rRNA, contributing significantly to the binding affinity and helping to sterically block the A-site. sdu.edu.cnresearchgate.net The importance of this specific sugar is highlighted by studies where it was replaced; for instance, an analogue of methymycin carrying a D-quinovose sugar instead of D-desosamine was constructed to probe the sugar's role. researchgate.net The N,N-dimethylamino group, in particular, is a key feature for anchoring the antibiotic into its binding sites on both the biosynthetic enzyme and the ribosome. researchgate.net
| Context | Interacting Partner | Key Interaction | Function | Reference |
|---|---|---|---|---|
| Biosynthesis | PikC Enzyme | Salt bridge between dimethylamino group and Glu-94 | Anchors substrate for C12 hydroxylation | nih.govsdu.edu.cn |
| Antibiotic Action | 23S rRNA (Ribosome) | Interactions with PTC nucleotides | Contributes to binding affinity and steric blockage of A-site | sdu.edu.cnresearchgate.net |
Synthetic and Biocatalytic Approaches to Neomethymycin and Derivatives
Total Chemical Synthesis of Neomethynolide (Neomethymycin Aglycone)
The total synthesis of neomethynolide, the aglycone of this compound, is a significant challenge in organic chemistry due to its complex stereochemical architecture. Researchers have developed multi-step synthetic routes to construct this 12-membered macrolactone ring.
The successful total synthesis of optically active neomethynolide has been achieved, definitively establishing its full stereochemistry. oup.comresearchgate.net A key strategy involves a convergent approach where the molecule is broken down into smaller, more manageable fragments that are synthesized stereoselectively and then coupled together.
One notable synthesis involved the condensation of a stereoselectively prepared fragment, 4-t-butyldimethylsiloxy-5-(2-methoxyethoxymethoxy)3-methyl-1-hexyne, with the well-known Prelog-Djerassi lactonic ester. oup.comresearchgate.net This method ensures precise control over the multiple chiral centers present in the target molecule. The final ring-closing step to form the macrolactone is often accomplished through methods like Yamaguchi esterification or by using a mixed anhydride (B1165640) method with reagents such as 2,4,6-trichlorobenzoyl chloride, which facilitates the intramolecular cyclization of the seco-acid precursor. oup.comresearchgate.net Other key reactions employed in various synthetic routes include asymmetric aldol (B89426) reactions and ring-closing metathesis using catalysts like Grubbs' second-generation catalyst. researchgate.net
| Key Synthetic Step | Description | Reagents/Methods |
| Fragment Coupling | Condensation of two major stereodefined fragments to build the carbon skeleton. | Prelog-Djerassi lactonic ester, organometallic reagents. oup.comresearchgate.net |
| Lactonization (Ring Closure) | Intramolecular esterification of the seco-hydroxy acid to form the 12-membered ring. | Yamaguchi esterification, Mixed anhydride method (e.g., 2,4,6-trichlorobenzoyl chloride). oup.comresearchgate.net |
| Stereocontrol | Establishment of specific chiral centers. | Asymmetric aldol reactions, use of chiral auxiliaries and reagents. researchgate.net |
| Metathesis | Alternative ring-closing strategy. | Grubbs' second-generation catalyst. researchgate.net |
Biocatalytic and Chemoenzymatic Synthesis of this compound and Related Macrolides
Biocatalytic and chemoenzymatic strategies offer powerful alternatives to total chemical synthesis, leveraging the efficiency and selectivity of enzymes from natural product biosynthetic pathways. nih.govnih.govacs.org These methods can reduce step counts, increase yields, and minimize chemical waste. nih.gov For this compound, this approach typically involves the enzymatic synthesis of the macrolactone core followed by in vivo or in vitro tailoring reactions. nih.gov
The backbone of this compound, 10-deoxymethynolide (B1237683), is assembled by a modular type I polyketide synthase (PKS) system. researchgate.netnih.gov Researchers have developed biocatalytic platforms that use the final two monomodular PKS enzymes (PikAIII and PikAIV) from the pikromycin (B1677795) pathway in vitro. nih.govnih.gov These enzymes catalyze the final extension and cyclization steps to form the 12-membered macrolactone.
In these reconstituted systems, a synthetic polyketide intermediate, typically a pentaketide (B10854585) thioester, is supplied as the substrate. nih.gov The PKS modules then perform the required regio- and stereospecific reactions to extend the chain and the terminal thioesterase (TE) domain catalyzes the cyclization to release the macrolactone product. nih.govbiorxiv.org This in vitro system allows for the controlled production of the aglycone, which can then be used in subsequent steps. nih.gov
The modular nature of PKS enzymes makes them prime candidates for rational engineering and directed evolution to produce novel macrolide analogs. nih.gov A significant challenge in this area is the gatekeeping function of the terminal thioesterase (TE) domain, which often shows strict substrate selectivity, limiting the production of unnatural structures. chemrxiv.orgchemrxiv.org
To overcome this, researchers have employed directed evolution campaigns to engineer the Pik TE domain. chemrxiv.org By creating libraries of TE mutants and screening for improved activity on unnatural substrates, variants with enhanced selectivity for cyclization over hydrolysis have been identified. chemrxiv.orgchemrxiv.org For instance, a stepwise evolution process generated a TE variant with a six-fold enhanced yield of a novel hybrid macrolactone/lactam ring system from an unnatural amide-containing substrate. chemrxiv.org This work has identified key amino acid residues, both near and far from the active site, that control selectivity and productivity, paving the way for the biosynthesis of a wider range of macrolide analogs. chemrxiv.orgchemrxiv.org
Biotransformation is a key step in converting the enzymatically synthesized macrolactone into the final this compound product. nih.gov This process involves two critical steps: glycosylation and C-H oxidation, which are often carried out using whole-cell biocatalysis. nih.govnih.gov
Engineered strains of Streptomyces venezuelae are used to transform the macrolactone 10-deoxymethynolide. nih.gov These strains express the necessary enzymes to attach the sugar D-desosamine to the macrolactone. Following glycosylation, the cytochrome P450 enzyme PikC catalyzes the final hydroxylation step. nih.govescholarship.orgnih.gov PikC is a versatile hydroxylase that can act on the 12-membered ring at two different positions. nih.gov Hydroxylation at the C-12 position yields this compound, while hydroxylation at the C-10 position produces its isomer, methymycin (B1233876). nih.gov Studies have shown that in vitro, PikC produces this compound and methymycin in an approximate 1:1 ratio from their immediate precursor, YC-17. nih.gov
| Biotransformation Step | Enzyme/System | Substrate | Product(s) |
| Glycosylation | D-desosamine biosynthetic pathway enzymes in engineered S. venezuelae | 10-deoxymethynolide | YC-17 (Desosaminyl-10-deoxymethynolide) |
| Hydroxylation | Cytochrome P450 PikC | YC-17 | This compound (C-12 hydroxylation), Methymycin (C-10 hydroxylation) nih.gov |
Analytical Methodologies for Neomethymycin Research
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of antibiotics in solution. nih.govnmims.edu For Neomethymycin, ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. The chemical shifts in a ¹H NMR spectrum reveal the electronic environment of the protons, while the integration of peak areas indicates the relative number of hydrogen atoms. thermofisher.com ¹³C NMR provides information on all carbon atoms in the molecule. humic-substances.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between adjacent protons and to map long-range correlations between protons and carbons, respectively. researchgate.netmdpi.com This detailed analysis allows for the unambiguous assignment of the entire molecular structure of this compound and its stereochemistry, distinguishing it from closely related macrolides like methymycin (B1233876) and novamethymycin, which are often produced by the same organism, Streptomyces venezuelae. pnas.orgacs.org
Table 1: Representative ¹H and ¹³C NMR Data Interpretation for Macrolide Scaffolds This table provides a generalized representation of NMR data for macrolide structures similar to this compound, as specific spectral data was not available in the search results.
| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Provided |
|---|---|---|
| ¹H | 0.8 - 1.5 | Methyl (CH₃) protons on the macrolactone ring |
| ¹H | 1.5 - 2.5 | Methylene (CH₂) and methine (CH) protons |
| ¹H | 3.0 - 4.5 | Protons attached to carbons bearing heteroatoms (e.g., -CH-O) |
| ¹H | 5.0 - 7.0 | Olefinic protons (C=C-H) within the macrolactone ring |
| ¹³C | 10 - 40 | Aliphatic carbons (CH₃, CH₂) |
| ¹³C | 60 - 90 | Carbons bonded to oxygen (C-O) |
| ¹³C | 120 - 140 | Olefinic carbons (C=C) |
| ¹³C | 170 - 180 | Carbonyl carbon of the lactone group (C=O) |
Mass spectrometry (MS) is a critical tool used alongside NMR to confirm the identity and structure of this compound. researchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to accurately determine the molecular weight of the compound. mdpi.com ESI is a soft ionization technique that allows for the detection of intact molecular ions, which is crucial for analyzing complex molecules like macrolides. mdpi.comnih.gov
In studies of metabolites from Streptomyces, Thin-Layer Chromatography coupled with Mass Spectrometry (TLC/MS) has been utilized for the detection of compounds including this compound. dntb.gov.ua Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information based on the resulting fragmentation patterns. nih.govresearchgate.net For instance, analysis of crude extracts from Streptomyces venezuelae identified a compound with a mass-to-charge ratio (m/z) of 313.2, which could correspond to this compound. frontiersin.org This data is essential for confirming the presence of the compound in complex biological mixtures. mdpi.com
Table 2: Application of Mass Spectrometry in this compound Analysis
| MS Technique | Purpose | Typical Output |
|---|---|---|
| Electrospray Ionization (ESI-MS) | Determination of molecular weight. mdpi.com | A mass spectrum showing the molecular ion peak (e.g., [M+H]⁺). |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation through fragmentation analysis. researchgate.net | Fragmentation pattern that provides clues about the molecule's substructures. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the precise elemental composition. nih.gov | Highly accurate mass measurement, allowing for the calculation of the molecular formula. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of this compound from a mixture. umich.edu | Chromatogram with a peak corresponding to this compound, confirmed by its mass spectrum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR)
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of this compound from fermentation broths and for monitoring chemical reactions.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for the preliminary screening and monitoring of chemical processes involving this compound. longdom.org It allows for the quick separation of compounds based on their differential affinity for the stationary and mobile phases. longdom.org
In the context of this compound synthesis, TLC is used to track the progress of reactions. gla.ac.uk For instance, a mobile phase consisting of 50% ethyl acetate (B1210297) in light petroleum has been utilized to resolve products. gla.ac.uk Detection can be achieved by various means, including staining with reagents like ninhydrin (B49086) for compounds with amino groups or by using fluorescent indicators on the TLC plate. researchgate.net The combination of TLC with mass spectrometry (TLC/MS) provides a powerful method for identifying spots directly from the plate, confirming the presence of this compound in extracts of Streptomyces. dntb.gov.ua
Table 3: Example Thin-Layer Chromatography System for this compound
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel G | researchgate.net |
| Mobile Phase (Developing Solvent) | 50% ethyl acetate / light petroleum | gla.ac.uk |
| Detection Method | Spraying with a visualizing agent (e.g., 0.2% ninhydrin solution) or UV light if the compound is UV-active. | researchgate.net |
| Application | Monitoring the progress of synthesis and assessing the purity of fractions. | gla.ac.uk |
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analysis and purification of macrolide antibiotics like this compound. researchgate.net This technique offers high resolution and sensitivity, making it ideal for separating complex mixtures and isolating pure compounds. thermofisher.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly used for the analysis of macrolides. elementlabsolutions.com
HPLC methods are crucial for purifying this compound from the fermentation broth of Streptomyces venezuelae, which also produces other related macrolides such as methymycin and pikromycin (B1677795). pnas.orgresearchgate.net The separation is typically monitored using a UV detector. ijpsr.com The high purity required for spectroscopic analysis and biological assays is achieved through preparative or semi-preparative HPLC, where fractions corresponding to the this compound peak are collected. thermofisher.comdiva-portal.org The development of a robust HPLC method is also vital for quality control and stability studies of the antibiotic. researchgate.net
Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Macrolide Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. ijpsr.com |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). mdpi.com | Elutes compounds from the column at different times. |
| Flow Rate | ~1.0 mL/min for analytical scale. ijpsr.com | Controls the speed of the separation. |
| Detection | UV detector at a specific wavelength (e.g., 210-290 nm). ijpsr.comresearchgate.net | Quantifies the amount of compound eluting from the column. |
| Application | Purity assessment, quantification, and preparative isolation for further studies. researchgate.netthermofisher.com | Ensures the quality and availability of the pure compound. |
Thin-Layer Chromatography (TLC) for Detection
Advanced Techniques for Investigating Molecular Interactions (e.g., Drug-Target Binding Assays)
Understanding how an antibiotic like this compound exerts its effect requires investigating its interaction with its biological target, which for macrolides is typically the bacterial ribosome. Advanced techniques are employed to measure this drug-target engagement and to quantify binding affinity. nih.govnih.gov
Ligand-binding assays (LBAs) are a broad category of methods used to study the binding of a drug to its target receptor. ibr-inc.combmglabtech.com These assays are crucial for determining the binding affinity, often expressed as the dissociation constant (Kd), which indicates the concentration of the drug required to occupy half of the target sites at equilibrium. bmglabtech.complos.org Techniques such as ELISA, surface plasmon resonance, and isothermal titration calorimetry are commonly used. bmglabtech.com
More advanced, high-throughput methods include fluorescence-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), which offer high sensitivity with minimal sample requirements. ibr-inc.com Another innovative approach is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon drug binding in living cells, providing direct evidence of target engagement in a physiological context. nih.gov While specific binding assays for this compound were not detailed in the search results, these established methodologies are the standard approaches that would be used to investigate its molecular mechanism of action.
Table 5: Overview of Advanced Techniques for Investigating Drug-Target Interactions
| Technique | Principle | Key Information Obtained |
|---|---|---|
| Ligand-Binding Assays (LBA) | Measures the binding between a ligand (drug) and a receptor (target). Can be competitive or non-competitive. ibr-inc.com | Binding affinity (Kd), specificity, and kinetics. bmglabtech.complos.org |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies and an enzymatic reaction to detect and quantify the binding event on a solid surface. bmglabtech.com | Quantification of binding partners. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target. bmglabtech.com | Real-time kinetics (association and dissociation rates), affinity (Kd). |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore attached to the binding partners when they are in close proximity. ibr-inc.com | Homogeneous, high-throughput measurement of binding. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein in cells or tissues upon ligand binding. nih.gov | Direct confirmation of drug-target engagement in a cellular environment. |
Broader Implications in Antimicrobial Research and Chemical Biology
Molecular Mechanisms of Bacterial Resistance Relevant to Macrolide Antibiotics
The effectiveness of macrolide antibiotics, including neomethymycin, is increasingly challenged by the emergence of bacterial resistance. mdpi.comwho.int This resistance is a natural evolutionary response accelerated by the widespread use of antibiotics in human and veterinary medicine. mdpi.com Bacteria have developed several sophisticated molecular strategies to counteract the action of macrolides. These mechanisms are generally categorized into three main types: modification of the antibiotic's target site, active removal of the antibiotic from the bacterial cell, and enzymatic breakdown of the antibiotic. nih.gov
Target Site Modification Mechanisms
The primary target for macrolide antibiotics is the 50S subunit of the bacterial ribosome, where they bind to the nascent peptide exit tunnel and inhibit protein synthesis. nih.govoup.com The most common form of resistance involves the modification of this target site, which prevents the antibiotic from binding effectively. oup.com
This is often achieved through the enzymatic methylation of specific adenine (B156593) residues within the 23S rRNA component of the 50S ribosomal subunit. oup.com This process is typically mediated by erythromycin-resistant methylase (Erm) enzymes. oup.com These enzymes can mono- or dimethylate the target adenine, leading to a conformational change in the ribosome that reduces its affinity for macrolides. oup.com This type of resistance often confers cross-resistance to other macrolides, lincosamides, and streptogramins B (the MLSB phenotype). oup.com
Another mechanism of target site modification is through mutations in the genes encoding for the 23S rRNA or ribosomal proteins L4 and L22. nih.gov These mutations can also alter the antibiotic binding site and reduce the efficacy of macrolide treatment. nih.gov
Efflux Pump Systems in Bacterial Resistance
Bacteria can also resist macrolides by actively pumping the drugs out of their cells before they can reach their ribosomal target. nih.gov This is accomplished by efflux pump systems, which are protein complexes embedded in the bacterial cell membrane.
Two major families of efflux pumps are responsible for macrolide resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. nih.gov The msr (macrolide and streptogramin resistance) genes encode for ABC transporters, while the mef (macrolide efflux) genes encode for MFS transporters. nih.gov These pumps recognize and expel a range of macrolide antibiotics, contributing significantly to clinical resistance, particularly in Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus. nih.gov
Enzymatic Inactivation Strategies
The third major mechanism of macrolide resistance is the enzymatic inactivation of the antibiotic molecule itself. Bacteria have evolved enzymes that can chemically modify macrolides, rendering them inactive.
These inactivating enzymes include:
Esterases: These enzymes, encoded by ere genes, hydrolyze the macrolactone ring of the macrolide, breaking it open and destroying its antibiotic activity.
Phosphotransferases: Encoded by mph (macrolide phosphotransferase) genes, these enzymes add a phosphate (B84403) group to the macrolide, which prevents it from binding to the ribosome.
While less common than target site modification and efflux pumps, enzymatic inactivation is a significant resistance mechanism in certain bacterial species.
This compound as a Scaffold for Rational Design of Novel Molecules
Natural products like this compound serve as valuable starting points for the development of new drugs. nih.gov Their complex and biologically-active structures provide a "privileged scaffold" that can be chemically modified to create novel molecules with improved properties. nih.gov Rational drug design, often aided by computational modeling, uses the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and specificity. researchgate.netcore.ac.uk
The unique 12-membered macrolactone ring of this compound, along with its specific hydroxylation pattern, offers a distinct chemical framework for the rational design of new antibiotic derivatives. researchgate.net By understanding the structure-activity relationships of this compound and other macrolides, medicinal chemists can design modifications to:
Enhance potency: By optimizing interactions with the ribosomal target.
Overcome resistance: By designing molecules that are not recognized by efflux pumps or inactivating enzymes, or that can bind to modified ribosomes.
Improve pharmacokinetic properties: Such as absorption, distribution, metabolism, and excretion.
Broaden the spectrum of activity: To target a wider range of pathogenic bacteria, including multi-drug resistant strains. acs.org
The process of "scaffold hopping" can also be employed, where the core structure of this compound is used as a template to design entirely new classes of molecules that retain the key pharmacophoric features required for antibacterial activity. biosolveit.de
Contributions to Understanding Modular Polyketide Biosynthesis
This compound is synthesized by a type I modular polyketide synthase (PKS), a massive enzymatic assembly line that constructs complex natural products from simple precursor units. researchgate.netuniprot.org The study of the pikromycin (B1677795) PKS, which is responsible for producing this compound and its sister compounds, has provided profound insights into the mechanisms of modular polyketide biosynthesis. researchgate.netnih.govresearchgate.net
The pikromycin PKS is particularly notable for its ability to produce both 12-membered (methymycin and this compound) and 14-membered (narbomycin and pikromycin) macrolactones from the same set of enzymatic modules. researchgate.netuniprot.org This is achieved through the unusual arrangement of its final two modules on separate polypeptides and the action of a type II thioesterase that can prematurely release the growing polyketide chain. researchgate.net
Key contributions from studying the this compound biosynthetic pathway include:
Understanding of PKS module organization and function: The pikromycin PKS serves as a model system for dissecting the roles of individual domains and modules in polyketide chain elongation, modification, and cyclization. nih.govresearchgate.net
Insights into generating product diversity: The pathway reveals how nature can create multiple, distinct molecules from a single gene cluster through mechanisms like alternative chain termination and the relaxed substrate specificity of tailoring enzymes. researchgate.net
Foundation for combinatorial biosynthesis: By understanding how the pikromycin PKS functions, researchers can engineer these systems to produce novel, "unnatural" polyketides. biorxiv.org This involves swapping, deleting, or modifying PKS modules to create new macrolide structures with potentially new biological activities. biorxiv.org
| Enzyme/Protein | Function in this compound Biosynthesis | Contribution to Understanding PKS |
|---|---|---|
| PikAIII | Contains module 5 of the PKS, responsible for the fifth round of polyketide chain elongation. | Demonstrates that PKS modules can be encoded on separate polypeptides. |
| PikAIV | Contains module 6 of the PKS; its activity leads to the 14-membered ring of narbonolide (B1238728). | Highlights the modularity and potential for alternative chain extension in PKS systems. |
| Pik TEII | A type II thioesterase that can catalyze the release of the 12-carbon polyketide chain, leading to the formation of 10-deoxymethynolide (B1237683), the precursor to this compound. | Reveals a mechanism for generating different-sized macrolactone rings from a single PKS assembly line. |
| DesVII | A glycosyltransferase that attaches the desosamine (B1220255) sugar to the macrolactone ring. It can act on both 12- and 14-membered rings. | Illustrates how tailoring enzymes with broad substrate specificity can increase the diversity of natural products. |
| PikC | A cytochrome P450 hydroxylase that catalyzes the hydroxylation of the macrolactone ring. It exhibits relaxed regioselectivity, hydroxylating at either C-10 or C-12. | Provides an example of how a single tailoring enzyme can generate multiple, distinct final products. |
Future Research Directions in this compound-Related Chemical Biology
The unique properties of this compound and its biosynthetic pathway offer numerous avenues for future research in chemical biology. The increasing threat of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds and mechanisms of action. mdpi.comwho.int
Future research directions could include:
Synthesis of this compound Analogs: A fully synthetic platform could allow for the creation of a diverse library of this compound derivatives. nih.govacs.org These analogs could be designed to evade resistance mechanisms and exhibit activity against multi-drug resistant Gram-negative pathogens. acs.org
Engineering the Pikromycin PKS: Further manipulation of the pikromycin PKS modules could lead to the production of a wide array of novel polyketides. biorxiv.org These engineered compounds could then be screened for new biological activities, including antimicrobial, antifungal, or anticancer properties.
Investigating this compound's Mode of Action: Detailed structural studies of this compound bound to the ribosome could reveal subtle differences in its interactions compared to other macrolides. This knowledge could be exploited to design new antibiotics with enhanced binding affinity or the ability to overcome target-site resistance.
Exploring the Role of Tailoring Enzymes: The relaxed specificity of the DesVII glycosyltransferase and the PikC hydroxylase from the this compound pathway makes them attractive tools for the chemoenzymatic synthesis of novel bioactive compounds. These enzymes could be used to modify other natural product scaffolds.
By leveraging the tools of synthetic chemistry, molecular biology, and computational modeling, researchers can continue to unlock the potential of this compound and its related compounds in the ongoing search for new medicines. acs.orgresearchgate.net
常见问题
Q. What are the key enzymatic pathways involved in the biosynthesis of neomethymycin, and how do they influence stereochemical outcomes?
this compound biosynthesis relies on polyketide synthase (PKS) enzymes and cytochrome P450 oxidases. The PKS system assembles the macrolide backbone, while cytochrome P450 enzymes like PicK catalyze hydroxylation and oxidation steps critical for structural diversification . For example, in Streptomyces venezuelae, PicK mediates site-specific oxidations that differentiate this compound from related macrolides like methymycin and pikromycin . Methodologically, researchers should verify enzyme specificity using gene knockout strains and LC-MS to track intermediate accumulation.
Q. How can researchers optimize the yield of this compound in biocatalytic synthesis?
Yield optimization requires balancing precursor feeding, enzyme activity, and reaction conditions. Studies show that adding 100 mg/L macrolide precursors and 2.5 mg/L acetyl-narbomycin to cultures at OD600 = 0.1, followed by 48-hour incubation, maximizes this compound production . HPLC analysis with C18 reverse-phase columns (e.g., 5 µm, 250 × 4.6 mm) and acetonitrile/water gradients (20–100% over 30 min) is recommended for purity assessment .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stereochemical outcomes during this compound synthesis?
Discrepancies in stereochemistry often arise from competing enzymatic activities or non-enzymatic epimerization. To address this, researchers should:
- Use chiral HPLC or NMR (e.g., <sup>13</sup>C-NMR with NOESY) to confirm stereochemical integrity .
- Compare kinetic parameters (e.g., Km and Vmax) of mutant vs. wild-type PKS/P450 enzymes to identify rate-limiting steps . Example: Thiophenol-activated substrates (e.g., compound [22]) improve PKS loading efficiency over traditional NAC-thioesters, reducing side products .
Q. How can researchers reconcile discrepancies in catalytic efficiency between in vitro and in vivo systems for this compound production?
In vitro systems often lack cofactor regeneration pathways, leading to lower yields. Advanced approaches include:
- Co-immobilizing PKS and NADPH-regenerating enzymes on silica nanoparticles to mimic cellular conditions .
- Using metabolomics (e.g., GC-MS or <sup>13</sup>C metabolic flux analysis) to map intracellular cofactor pools and precursor availability . Data from Figure 4 (see ) highlights that MM-CoA substitutes like MM-NAC reduce atom economy but may require co-engineering ATP-dependent ligases for scalability .
Q. What methodologies are effective for analyzing conflicting data on this compound’s bioactivity mechanisms?
Contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) can be resolved through:
- Dose-response profiling : Use MIC assays for antimicrobial activity and IC50 measurements in mammalian cell lines (e.g., HeLa) for cytotoxicity .
- Structural-activity relationship (SAR) studies : Compare this compound analogs (e.g., novamethymycin, ketomethymycin) to identify functional groups driving specificity .
- Transcriptomics : RNA-seq of treated microbial vs. host cells clarifies target pathways .
Methodological Guidelines
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Document reaction conditions rigorously : Include OD600, temperature, pH, and cofactor concentrations (e.g., NADPH at 2 mM) .
- Validate analytical methods : Calibrate HPLC/LC-MS with authenticated standards (e.g., Sigma-Aldryl) and report retention times/spectra .
- Deposit raw data in repositories : Use platforms like Zenodo or Figshare for spectra, chromatograms, and kinetic datasets .
Q. What statistical frameworks are appropriate for analyzing variability in this compound yield data?
- Apply ANOVA with Tukey’s post-hoc test to compare yields across ≥3 experimental replicates .
- Use nonlinear regression (e.g., Michaelis-Menten kinetics) to model enzyme-substrate interactions .
- Report absolute values (e.g., mg/L) alongside percentages to avoid misinterpretation .
Data Presentation and Validation
| Parameter | Optimal Value | Method | Reference |
|---|---|---|---|
| Precursor concentration | 100 mg/L macrolide | HPLC (C18 column) | |
| Incubation time | 48 hours | OD600 monitoring | |
| PKS loading efficiency | 85% (thiophenol-activated substrate) | LC-MS quantification |
Key Challenges and Solutions
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